molecular formula C8H15Cl2N3O B13559369 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride

Cat. No.: B13559369
M. Wt: 240.13 g/mol
InChI Key: LCJKTOMPNMCEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound that features a piperidine ring and an oxazole ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom.

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

4-piperidin-4-yl-1,3-oxazol-2-amine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-8-11-7(5-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H2,9,11);2*1H

InChI Key

LCJKTOMPNMCEDW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=COC(=N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxazole ring can be formed via cycloaddition or annulation reactions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of catalysts such as platinum or palladium can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is unique due to the combination of the piperidine and oxazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Biological Activity

4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is a compound characterized by its unique combination of a piperidine ring and an oxazole ring. This structure is significant in medicinal chemistry due to the biological activities associated with both components. The compound's molecular formula is C8H15Cl2N3OC_8H_{15}Cl_2N_3O with a molecular weight of 240.1 g/mol .

PropertyValue
CAS Number2751621-75-5
Molecular FormulaC8H15Cl2N3O
Molecular Weight240.1 g/mol
Purity≥95%

The biological activity of 4-(piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulator, affecting cellular processes. The compound's oxazole component is known for its potential antibacterial and antiviral properties, while the piperidine moiety contributes to its pharmacological versatility .

Antimicrobial Activity

Research indicates that compounds similar to 4-(piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's.
  • Urease : Compounds with urease inhibitory activity can be beneficial in treating urinary tract infections and other conditions linked to urease-producing bacteria .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of synthesized compounds containing piperidine and oxazole moieties, several derivatives exhibited strong inhibition against bacterial strains. The most active compounds demonstrated IC50 values significantly lower than standard drugs, indicating their potential as new antibacterial agents .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors showed that derivatives similar to 4-(piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride displayed strong inhibitory activity against AChE and urease. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, showcasing their potency compared to traditional inhibitors .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
4-Aminopiperidine Precursor in pharmaceuticalsN/A
4-Benzylpiperidine Antiviral propertiesN/A
4-(4-fluorobenzyl)piperidine Antimalarial activityN/A
4-(Piperidin-4-yl)-1,3-oxazol-2-aminedihydrochloride Antibacterial and enzyme inhibitionVaries (0.63 - 6.28)

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